1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity XLogP3-AA Drug-likeness

1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1248946-64-6) is a 1,4-disubstituted 1,2,3-triazole-4-carboxylic acid building block bearing an (oxolan-3-yl)methyl (tetrahydrofuran-3-ylmethyl) substituent at the N1 position. The compound possesses a molecular formula of C₈H₁₁N₃O₃, a molecular weight of 197.19 g/mol, a computed XLogP3-AA of −0.3, and a topological polar surface area (TPSA) of 77.2 Ų.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 1248946-64-6
Cat. No. B1428049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS1248946-64-6
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1COCC1CN2C=C(N=N2)C(=O)O
InChIInChI=1S/C8H11N3O3/c12-8(13)7-4-11(10-9-7)3-6-1-2-14-5-6/h4,6H,1-3,5H2,(H,12,13)
InChIKeyXYHRNKMEKLECCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1248946-64-6): Procurement-Relevant Structural and Physicochemical Baseline


1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1248946-64-6) is a 1,4-disubstituted 1,2,3-triazole-4-carboxylic acid building block bearing an (oxolan-3-yl)methyl (tetrahydrofuran-3-ylmethyl) substituent at the N1 position [1]. The compound possesses a molecular formula of C₈H₁₁N₃O₃, a molecular weight of 197.19 g/mol, a computed XLogP3-AA of −0.3, and a topological polar surface area (TPSA) of 77.2 Ų [1]. It is commercially supplied at purities of ≥95% and 98% . The molecule contains one undefined stereocenter (the oxolan-3-yl carbon), existing as a racemic mixture unless otherwise specified. Its GHS classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1].

Why Generic Substitution of 1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Fails: Structural Determinants of Physicochemical and Conformational Uniqueness


The N1-(oxolan-3-yl)methyl substituent differentiates this compound from other 1,2,3-triazole-4-carboxylic acid analogs in ways that directly affect solubility, conformational flexibility, hydrogen-bonding capacity, and subsequent derivatization potential. Direct N1-oxolan-3-yl analogs (lacking the methylene linker) exhibit lower molecular weight (183.16 vs. 197.19 g/mol) and reduced rotatable bond count (2 vs. 3), restricting conformational freedom [1][2]. The N1-benzyl analog (CAS 28862-12-6) is substantially more lipophilic (XLogP3-AA = 1.1 vs. −0.3) and has one fewer hydrogen bond acceptor (HBA = 4 vs. 5), which alters solubility and pharmacokinetic predictivity [3]. The regioisomeric N1-(oxolan-2-yl)methyl analog (CAS 1250343-44-2) differs in lipophilicity (XLogP3-AA = −0.1 vs. −0.3) and in the spatial orientation of the oxolane ring, affecting molecular recognition [4]. These differences preclude generic interchange in synthesis programs where precise physicochemical or conformational properties are critical to downstream performance.

Quantitative Evidence Guide: Direct Comparator Data for 1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1248946-64-6)


Head-to-Head XLogP3-AA Lipophilicity Comparison Across Four N1-Substituted Triazole-4-carboxylic Acid Analogs

The target compound exhibits a computed XLogP3-AA of −0.3, which is intermediate among four closely related N1-substituted 1,2,3-triazole-4-carboxylic acid analogs [1]. The direct N1-oxolan-3-yl analog (CAS 1341881-15-9) is more polar (XLogP3-AA = −0.5), while the regioisomeric N1-(oxolan-2-yl)methyl analog (CAS 1250343-44-2) is more lipophilic (XLogP3-AA = −0.1) [2][4]. The N1-benzyl analog (CAS 28862-12-6) is substantially more lipophilic (XLogP3-AA = 1.1) [3]. This 0.2 log unit difference from the oxolan-2-ylmethyl regioisomer and 1.4 log unit difference from the benzyl analog translates to meaningful differences in predicted aqueous solubility and passive membrane permeability.

Lipophilicity XLogP3-AA Drug-likeness Solubility prediction

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Direct N1-Oxolan-3-yl Analog

The target compound possesses 3 rotatable bonds (triazole–CH₂, CH₂–oxolane, and carboxylic acid C–O), compared to 2 rotatable bonds for the direct N1-oxolan-3-yl analog (CAS 1341881-15-9) [1][2]. The additional rotatable bond arises from the methylene spacer between the triazole N1 and the oxolane ring, which decouples the conformational preferences of the two heterocyclic systems and permits a wider range of accessible dihedral angles in solution or in a bound state.

Conformational flexibility Rotatable bonds Molecular recognition Lead optimization

Hydrogen Bond Acceptor Count: Enhanced HBA Capacity vs. N1-Benzyl Analog

The target compound provides 5 hydrogen bond acceptor (HBA) sites (triazole N2 and N3, oxolane oxygen, carboxylic acid carbonyl oxygen, and carboxylic acid hydroxyl oxygen), compared to 4 HBA sites for the N1-benzyl analog (CAS 28862-12-6), which lacks the oxolane oxygen [1][3]. The additional HBA from the oxolane ring oxygen enhances the compound's capacity for directional hydrogen bonding with solvents or biological targets. The N1-oxolan-3-yl and N1-(oxolan-2-yl)methyl analogs also have 5 HBA sites due to their oxolane moieties [2][4].

Hydrogen bonding Solubility Pharmacophore Target engagement

Topological Polar Surface Area Comparison: Target Compound vs. N1-Benzyl Analog

The target compound has a computed topological polar surface area (TPSA) of 77.2 Ų, which is 9.2 Ų higher than the N1-benzyl analog (TPSA = 68 Ų) [1][3]. The N1-oxolan-3-yl and N1-(oxolan-2-yl)methyl analogs share the same TPSA value of 77.2 Ų as the target [2][4]. A TPSA below 140 Ų is generally favorable for oral bioavailability; within this range, a higher TPSA correlates with improved aqueous solubility, while a TPSA above 60–70 Ų generally ensures adequate membrane permeability.

TPSA Polar surface area Membrane permeability Oral bioavailability prediction

GHS Acute Toxicity Profile: Presence of H302 Warning Distinguishes Target from Direct N1-Oxolan-3-yl Analog

The GHS hazard classification for the target compound includes H302 (Harmful if swallowed; Acute Toxicity Category 4), based on one notification to the ECHA C&L Inventory [1]. In contrast, the closest structural analog, 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1341881-15-9), lacks the H302 classification in its GHS profile, carrying only H315, H319, and H335 [2]. The N1-(oxolan-2-yl)methyl regioisomer also carries H302 [4]. This suggests that the methylene spacer or the combination of the methylene linker with the oxolane ring may contribute to the acute oral toxicity classification.

GHS classification Acute toxicity H302 Laboratory safety Handling requirements

Molecular Weight Differentiation: Target Compound Occupies Mid-Range MW Among Oxolane-Containing Analogs

The target compound has a molecular weight of 197.19 g/mol, which is 14.03 g/mol higher than the direct N1-oxolan-3-yl analog (MW = 183.16 g/mol) and identical to the regioisomeric N1-(oxolan-2-yl)methyl analog (MW = 197.19 g/mol) [1][2][4]. The N1-benzyl analog is heavier at 203.20 g/mol [3]. The target compound thus resides in a favorable mid-range MW zone for fragment-based screening (typically MW < 250) while providing a larger scaffold than the direct N1-oxolan-3-yl analog.

Molecular weight Fragment-based drug design Rule of Three Lead-likeness

High-Value Application Scenarios for 1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1248946-64-6) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Fragment Library Design Requiring Balanced Lipophilicity

When constructing a fragment library for screening where both aqueous solubility and passive membrane permeability are required, the target compound's intermediate XLogP3-AA (−0.3) [1] makes it a superior choice over the more lipophilic N1-benzyl analog (XLogP3-AA = 1.1) [3] and the more polar direct N1-oxolan-3-yl analog (XLogP3-AA = −0.5) [2]. Its TPSA of 77.2 Ų further supports favorable solubility while remaining well within permeability-compatible ranges.

Conformationally Flexible Scaffold for Kinase or Enzyme Inhibitor Lead Optimization

The target compound's 3 rotatable bonds, including the critical triazole–CH₂–oxolane dihedral angle [1], provide greater conformational sampling than the direct N1-oxolan-3-yl analog (2 rotatable bonds) [2]. This property is particularly valuable in lead optimization programs targeting flexible enzyme active sites (e.g., kinases, proteases) where induced-fit binding requires scaffold adaptability. The oxolan-3-ylmethyl amide derivative has demonstrated utility in GLS1/GAC inhibitor programs, with related triazole-4-carboxamides achieving IC₅₀ values as low as 100 nM in enzymatic assays [5].

Click Chemistry Building Block for Bioconjugation and Chemical Biology Probes

The 1,2,3-triazole-4-carboxylic acid core is a classical product of copper-catalyzed azide-alkyne cycloaddition (CuAAC). The (oxolan-3-yl)methyl azide precursor reacts efficiently with propiolic acid or its esters to yield the target compound [6]. The oxolane oxygen (contributing to 5 total HBA sites) enhances water solubility relative to all-carbon N1 substituents, facilitating aqueous-phase bioconjugation reactions [1]. This makes the compound a preferred intermediate for preparing water-compatible triazole-containing probes, PROTACs, or antibody-drug conjugate (ADC) linker payloads.

Specialty Chemical Synthesis Requiring Distinct GHS Safety Profile

In laboratory environments where procurement safety protocols are stringent, the GHS H302 classification of the target compound [1] must be weighed against analogs lacking this warning, such as the direct N1-oxolan-3-yl [2] or N1-benzyl [3] compounds. For teams already operating under H302-compatible SOPs (e.g., standard fume hood and glove protocols), this classification does not add operational burden, while the target compound's superior conformational and solubility properties may justify its selection.

Quote Request

Request a Quote for 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.